5-Bromo-6-chloro-3-indolyl-beta-D-galactoside

描述

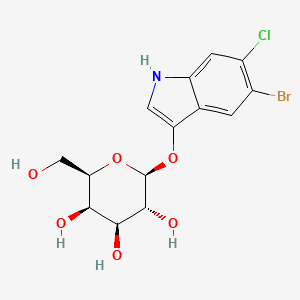

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside: is an organic compound with the chemical formula C14H15BrClNO6 and a molecular weight of 408.63 g/mol . It is commonly used as a chromogenic substrate for the enzyme beta-galactosidase , producing a red or magenta insoluble product upon hydrolysis . This compound is particularly valuable in molecular biology and biochemistry for detecting beta-galactosidase activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside typically involves the following steps :

Starting Materials: The synthesis begins with indole derivatives, bromine, and chlorine.

Reaction Conditions: The indole derivative undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the indole ring.

Glycosylation: The brominated and chlorinated indole is then glycosylated with beta-D-galactose under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

化学反应分析

Types of Reactions: 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase . The hydrolysis of the glycosidic bond results in the formation of galactose and a colored indole derivative.

Common Reagents and Conditions:

Reagents: Beta-galactosidase enzyme, water.

Conditions: The hydrolysis reaction typically occurs under mild conditions, such as physiological pH and temperature.

Major Products:

Galactose: A simple sugar.

Colored Indole Derivative: The specific color depends on the substituents on the indole ring, with this compound producing a red or magenta product.

科学研究应用

Chromogenic Substrate for β-Galactosidase

Functionality:

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is utilized as a chromogenic substrate for the enzyme β-galactosidase. Upon hydrolysis by this enzyme, it produces a red or magenta insoluble product, which can be visualized in bacterial colonies. This property makes it a valuable alternative to other substrates like X-Gal, which yields a blue precipitate .

Mechanism:

The enzymatic reaction involves the hydrolysis of the β-galactoside bond, resulting in the formation of 5-bromo-6-chloro-3-hydroxyindole and galactose. The former compound further oxidizes to form a dimer that precipitates, allowing for color development in lac+ bacterial colonies .

Applications in Histochemistry

Localization Studies:

In histochemical applications, this compound is employed to localize β-galactosidase activity within mammalian tissues. This is particularly useful in studies involving transgenic and knockout models where the LacZ gene is expressed under specific promoters .

Case Study Example:

A study demonstrated the use of this substrate to trace gene expression in early mouse embryos. By employing a standard protocol for detecting β-galactosidase activity, researchers could visualize the expression patterns of various genes at different developmental stages .

Molecular Biology Research

Gene Expression Analysis:

The compound is extensively used in molecular biology to analyze gene expression. It serves as a reporter system where the LacZ gene is integrated into various organisms. The presence of β-galactosidase indicates successful gene expression, allowing researchers to study regulatory elements and gene functions .

Transgenic Models:

In transgenic models, particularly those involving Drosophila and mice, this compound aids in visualizing tissue-specific expression patterns. This application is crucial for understanding developmental biology and genetic regulation mechanisms .

Comparative Efficacy with Other Substrates

| Substrate | Color Produced | Maximum Absorbance (nm) | Common Applications |

|---|---|---|---|

| This compound | Red/Magenta | ~565 | Gene expression studies |

| X-Gal | Blue | ~615 | Gene expression studies |

| Purple-β-D-Gal | Purple | ~575 | Gene expression studies |

| Green-β-D-Gal | Green | ~540 | Gene expression studies |

作用机制

Mechanism: 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is hydrolyzed by the enzyme beta-galactosidase, which cleaves the glycosidic bond between the indole derivative and galactose . This reaction produces a colored indole derivative that can be easily detected.

Molecular Targets and Pathways:

相似化合物的比较

5-Bromo-4-chloro-3-indolyl-beta-D-galactoside (X-Gal): Produces a blue product upon hydrolysis.

5-Bromo-3-indolyl-beta-D-galactoside (Bluo-Gal): Produces a darker blue product.

Uniqueness: 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is unique in its ability to produce a red or magenta product, making it particularly useful in applications where a distinct color change is required .

生物活性

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside, also known as Magenta-Gal or Red-β-D-Gal, is a chromogenic substrate primarily used for the detection of β-galactosidase activity in various biological and molecular applications. This compound has garnered attention due to its unique properties and applications in research, particularly in microbiology and molecular biology.

- Molecular Formula: C14H15BrClNO6

- Molecular Weight: 408.63 g/mol

- CAS Number: 93863-88-8

- Appearance: White solid, soluble in DMSO

- Absorbance Maximum: ~565 nm upon hydrolysis

This compound is hydrolyzed by β-galactosidase to produce a red precipitate, which is insoluble in alcohol and xylenes. This property makes it suitable for various assays, including immunoblotting and immunocytochemistry. The red color development serves as a visual marker for the presence of β-galactosidase, allowing for easy identification of bacterial colonies or cells expressing this enzyme .

Applications in Research

-

Microbial Detection:

- Used to identify β-galactosidase-positive bacterial colonies, which produce red colonies on media containing Magenta-Gal.

- Enables red/white screening in cloning experiments when used alongside IPTG.

-

Histochemical Staining:

- Employed in histological studies to visualize enzyme activity within tissues.

- Useful in assessing gene expression where β-galactosidase is used as a reporter gene.

-

Immunological Assays:

- Serves as a chromogenic substrate in various immunoassays, enhancing the detection sensitivity of β-galactosidase-linked antibodies.

Comparative Analysis with Other Substrates

| Substrate Name | Color Produced | Absorbance Max (nm) | Applications |

|---|---|---|---|

| This compound (Magenta-Gal) | Red | ~565 | Microbial detection, histochemistry |

| 5-Bromo-4-chloro-3-indolyl-beta-D-galactoside (X-Gal) | Blue | ~615 | Cloning detection, histochemistry |

| Rose-β-D-Gal (6-Chloro-3-indoxyl-beta-D-galactopyranoside) | Pink | ~540 | Similar applications as X-Gal |

| Purple-β-D-Gal (5-Iodo-3-indolyl-beta-D-galactopyranoside) | Purple | ~575 | Alternative for X-Gal |

Case Studies and Research Findings

-

Detection of Gene Expression:

In a study focusing on the expression of therapeutic genes in bacterial systems, Magenta-Gal was utilized to confirm the successful integration of β-galactosidase reporter constructs. The resulting red colonies indicated positive expression, facilitating further genetic analysis . -

Immunocytochemical Applications:

Research demonstrated the effectiveness of Magenta-Gal in immunocytochemical assays where β-galactosidase was linked to antibodies targeting specific cellular markers. The distinct red precipitate allowed for clear visualization under microscopy, enhancing diagnostic capabilities . -

Comparative Efficacy:

A comparative study evaluated the sensitivity of Magenta-Gal against traditional substrates like X-Gal in detecting low levels of β-galactosidase activity. Results indicated that Magenta-Gal provided enhanced signal clarity and ease of interpretation due to its distinct colorimetric output .

常见问题

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 5-Bromo-6-chloro-3-indolyl-β-D-galactoside?

- Answer: The compound has the molecular formula C₁₄H₁₅BrClNO₆ (molecular weight: 408.63 g/mol) and CAS RN 93863-88-8 . Its stability requires storage below -20°C to prevent degradation, as it is sensitive to temperature fluctuations . Key spectral data (e.g., NMR, HRMS) for structural confirmation are available in synthetic protocols .

Q. How is 5-Bromo-6-chloro-3-indolyl-β-D-galactoside synthesized, and what purification methods are recommended?

- Answer: Synthesis involves coupling halogenated indole derivatives with β-D-galactopyranoside under controlled glycosylation conditions. For example, allyl ester intermediates of 5-bromo-4-chloro-indoxylic acid are reacted with acetyl-protected galactose derivatives, followed by deprotection . Purification typically uses column chromatography (e.g., silica gel) with solvent systems like heptane/acetone (3:7) to isolate the product in >95% purity .

Q. What are the standard protocols for using this compound in β-galactosidase assays?

- Answer: The compound serves as a chromogenic substrate for β-galactosidase, where enzymatic hydrolysis releases an insoluble indigo dye (blue product). Standard protocols involve:

- Dissolving the substrate in DMSO or DMF (final concentration: 0.2–1.0 mg/mL).

- Incubating with enzyme-containing samples in phosphate or Tris buffer (pH 6.8–7.5) at 37°C for 15–60 minutes .

- Quantifying activity via spectrophotometry (absorbance at 615 nm) or visual inspection .

Advanced Research Questions

Q. How can researchers optimize enzymatic activity detection limits when using this substrate compared to analogs like X-Gal?

- Answer: Sensitivity depends on substituent electronegativity and steric effects. The bromo-chloro substitution in this compound enhances electron withdrawal, increasing hydrolysis rates compared to mono-halogenated analogs (e.g., X-Gal). Optimization strategies include:

- Adjusting buffer ionic strength (e.g., 50–100 mM NaCl) to modulate enzyme-substrate interactions .

- Comparing kinetic parameters (e.g., Kₘ, Vₘₐₓ) with substrates like 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide .

- Using fluorogenic substrates (e.g., 6-Chloro-3-indoxyl-β-D-galactopyranoside) for parallel validation .

Q. What experimental design considerations are critical when troubleshooting low signal-to-noise ratios in β-galactosidase assays?

- Answer: Common issues and solutions:

- Non-specific hydrolysis: Pre-warm substrates to 37°C to dissolve precipitates and avoid false positives. Include negative controls (e.g., enzyme-free samples) .

- Inhibitor interference: Test compatibility with co-factors (e.g., Mg²⁺) or detergents (e.g., Triton X-100) used in lysis buffers .

- Substrate stability: Monitor batch-to-batch variability via HPLC (purity >98%) and avoid repeated freeze-thaw cycles .

Q. How do structural modifications (e.g., halogen position, glycosidic linkage) impact substrate specificity in engineered β-galactosidase variants?

- Answer: The 6-chloro substituent increases steric hindrance, making the compound resistant to hydrolysis by wild-type enzymes but compatible with engineered variants (e.g., lacZ mutants). Methodological approaches include:

- Screening mutant libraries using high-throughput microplate assays .

- Analyzing X-ray crystallography data to map active-site interactions with halogenated indoles .

- Comparing hydrolysis rates with α-linked analogs (e.g., 5-Bromo-6-chloro-3-indolyl-α-D-galactopyranoside) to assess linkage specificity .

Q. What are the implications of conflicting data in cross-species β-galactosidase activity studies using this substrate?

- Answer: Discrepancies may arise from species-specific enzyme isoforms. For example:

- Bacterial (E. coli) β-galactosidase shows higher activity toward this substrate than mammalian isoforms (e.g., human lysosomal enzyme).

- Validate findings using orthogonal methods (e.g., fluorometry with 4-MUGal) and phylogenetic analysis of enzyme sequences .

Q. Methodological Notes

- Synthetic Protocols: Detailed reaction conditions (e.g., acetyl chloride/methanol for deprotection) and characterization data (¹H/¹³C NMR, HRMS) are available in peer-reviewed syntheses .

- Data Analysis: Use nonlinear regression (e.g., Michaelis-Menten kinetics) to calculate enzymatic parameters. Reference standard curves for indigo dye quantification .

- Safety: Handle halogenated indoles in a fume hood due to potential mutagenicity .

属性

IUPAC Name |

2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93863-88-8 | |

| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-Galactopyranoside (contains ca. 10% Ethyl Acetate) [for Biochemical Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。